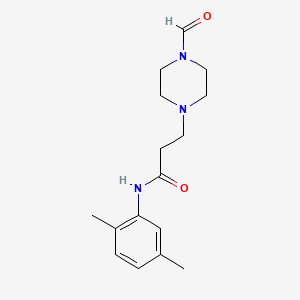

N-(2,5-dimethylphenyl)-3-(4-formyl-1-piperazinyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Introduction N-(2,5-dimethylphenyl)-3-(4-formyl-1-piperazinyl)propanamide is a chemical compound that belongs to a class of organic compounds. These compounds often exhibit various biological activities and are of interest in fields such as medicinal chemistry and organic synthesis.

Synthesis Analysis Synthesis of compounds similar to N-(2,5-dimethylphenyl)-3-(4-formyl-1-piperazinyl)propanamide often involves multi-step reactions. For instance, the synthesis of related N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides involved reacting substituted anilines with chlorobutanoyl chloride, followed by coupling with piperazine derivatives in a polar aprotic medium (Raza et al., 2019).

Molecular Structure Analysis The molecular structure of compounds in this category is typically characterized using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For example, a related compound, 1-[(2,6-Dimethylphenyl)aminocarbonylmethyl]piperazine, was characterized by intramolecular interactions and crystal packing stabilized by weak hydrogen bonds (Wang et al., 2004).

Chemical Reactions and Properties The chemical reactions and properties of these compounds are influenced by their functional groups. For instance, the presence of piperazine and amide moieties in related compounds has been shown to contribute to their biological activity, as seen in the synthesis and activity evaluation of various N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides (Courant et al., 1993).

Physical Properties Analysis The physical properties of such compounds can be assessed through various techniques. For example, related compounds have been studied for their crystalline structure and intermolecular interactions, which play a significant role in their physical characteristics (Wang et al., 2006).

Chemical Properties Analysis Chemical properties of compounds like N-(2,5-dimethylphenyl)-3-(4-formyl-1-piperazinyl)propanamide are influenced by their molecular structure. They often exhibit specific reactivity patterns due to the presence of functional groups such as amides and piperazine. These properties can be elucidated through spectroscopic analysis and reactivity studies, as seen in various related compounds (Hussain et al., 2018).

Applications De Recherche Scientifique

1. Antidepressant and Anxiolytic Effects

- A study by Mørk et al. (2012) explored the compound Lu AA21004, which is closely related to the chemical structure . They found that this compound has antidepressant and anxiolytic effects, mediated by serotonin receptor modulation and serotonin transporter inhibition.

2. Tyrosinase and Melanin Inhibition

- Research by Raza et al. (2019) on similar N-substituted phenyl-piperazinyl butanamides highlighted their potential as tyrosinase inhibitors and melanin reducers, suggesting applications in skin depigmentation treatments.

3. Molecular Interaction Studies

- Shim et al. (2002) investigated N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a molecule structurally analogous to the compound . Their work focused on the antagonist's interaction with CB1 cannabinoid receptors, which is relevant to understanding receptor-ligand interactions.

4. Potential Antidepressant with Reduced Side Effects

- A study by Bailey et al. (1985) discussed derivatives of N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, which showed promise as antidepressants with minimal side effects. This research provides insight into the development of safer antidepressants.

5. Antimicrobial and Anti-Proliferative Activities

- Al-Wahaibi et al. (2021) researched 1,3,4-Oxadiazole N-Mannich bases, which showed significant antibacterial activities and anti-proliferative effects against various cancer cell lines, suggesting their potential use in antimicrobial and cancer therapies.

6. Antiviral, Antibacterial, and Antifungal Activities

- Subramanyam et al. (2013) demonstrated that diphenyl N-substituted carbamimidoyl phosphoramidate derivatives exhibit good antiviral, antibacterial, and antifungal activities, indicating their potential in treating various infections.

7. Potential in Atrial Fibrillation Treatment

- Hancox and Doggrell (2010) discussed Ranolazine, a compound structurally similar to the one , and its potential for treating atrial fibrillation, highlighting its unique mechanism of action.

8. Excited-State Conformational/Electronic Responses

- Zhang et al. (2015) studied N,N'-Disubstituted-Dihydrodibenzo[a,c]phenazines, which are chemically related, for their excited-state responses, relevant in photophysical and photochemical applications.

9. Antiallergic Activity

- Courant et al. (1993) synthesized and tested N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides for their antiallergic activity, providing insights into new treatments for allergies.

10. Potential in Imaging and Therapy

- Mey et al. (2005) worked on R116301, a compound used for imaging central neurokinin(1) receptors, indicative of its potential in diagnostic imaging and therapy.

Propriétés

IUPAC Name |

N-(2,5-dimethylphenyl)-3-(4-formylpiperazin-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-13-3-4-14(2)15(11-13)17-16(21)5-6-18-7-9-19(12-20)10-8-18/h3-4,11-12H,5-10H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVYRZMWBLRZSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CCN2CCN(CC2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5556529.png)

![2-[1-(1,3-benzothiazol-5-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5556545.png)

![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)

![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)

![1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B5556563.png)

![4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)

![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5556580.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5556623.png)

![3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)